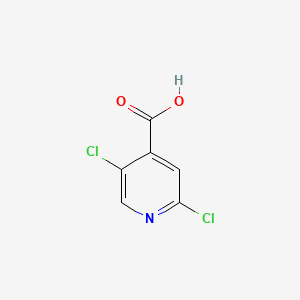

2,5-Dichloroisonicotinic acid

Overview

Description

2,5-Dichloroisonicotinic acid is a compound that is structurally related to isonicotinic acid derivatives, which are known for their role in plant defense mechanisms. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, such as 2,6-dichloroisonicotinic acid (INA) and 2-chloronicotinic acid, which share some structural similarities and can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

The synthesis of related chlorinated nicotinic acids can be complex and involves multiple steps. For instance, the synthesis of 2-chloronicotinic acid has been reviewed, and various methods have been described, including cyclocondensation, which is considered a superior developing trend . Another example is the synthesis of a pharmaceutical intermediate that involves a regioselective chlorination step, which could potentially be adapted for the synthesis of this compound . Additionally, electroorganic synthesis methods have been reported for related compounds, such as 6-aminonicotinic acid, which could provide a basis for developing a synthesis route for this compound .

Molecular Structure Analysis

The molecular structure of chlorinated nicotinic acids is crucial for their biological activity. For example, the structural analysis of organostannoxanes derived from 2-chloroisonicotinic acid revealed ladder-like structures with various supramolecular interactions . Similarly, the synthesis of 2,2'-diselenobisnicotinic acid and its derivatives based on 2-chloronicotinic acid showed that the selenium atoms and pyridyls are coplanar, which is a distinctive feature compared to other diaromatic diselenides . These structural insights are important for understanding the reactivity and potential applications of this compound.

Chemical Reactions Analysis

Chlorinated nicotinic acids can participate in various chemical reactions due to their reactive sites. For instance, the inhibition of catalase activity by 2,6-dichloroisonicotinic acid suggests that it can interact with proteins and potentially affect biochemical pathways . The synthesis of dichloroisoeverninic acid, although not the same compound, demonstrates the reactivity of chlorinated aromatic acids and their potential to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinic acids are influenced by their molecular structure. While the papers provided do not directly discuss the properties of this compound, they do mention properties of related compounds. For example, the synthesis and characterization of organostannoxanes derived from 2-chloroisonicotinic acid include detailed spectroscopic analysis, which is essential for understanding the physical properties of these compounds . The process improvement on the synthesis of 2-chloronicotinic acid also implies that the physical properties can be influenced by the synthetic route and conditions .

Scientific Research Applications

Cross-Coupling Reactions

2,5-Dichloroisonicotinic acid has been utilized in regioselective cross-coupling reactions with dihalo heterocycles. The carboxylic acid anion moiety serves as a directing group, producing selectively substituted nicotinic acids and triazoles under various conditions. This application is critical in organic chemistry for synthesizing complex molecules (Houpis et al., 2010).

Synthesis of Bifunctional Chelators

This compound analogues like 6-Hydrazinonicotinic acid (HYNIC) are employed as bifunctional chelators for technetium in radiopharmaceuticals. These chelators capture technetium efficiently, although their structure in labeled complexes remains a subject of ongoing research (Meszaros et al., 2011).

Inducing Biosynthesis of Plant Secondary Metabolites

Novel this compound derivatives have been synthesized and evaluated as potential elicitors for inducing the biosynthesis of secondary metabolites in plants, such as Taxus chinensis. This application is significant for enhancing the production of bioactive compounds in plant cell cultures (Qian et al., 2006).

Biotransformation in Pharmaceutical Synthesis

This compound derivatives are used in the biotransformation process for synthesizing key precursors in the production of pesticides and medicines. For instance, Rhodococcus erythropolis has been studied for converting related compounds into useful intermediates (Jin et al., 2011).

Application in Postharvest Disease Control in Citrus Fruits

This compound (INA) has been effective in controlling postharvest diseases in citrus fruits. It enhances defense-related enzymes and reduces disease development, suggesting its potential use as a chemical fungicide substitute (Jing et al., 2020).

Molecular Dynamics and Vibrational Spectra Analysis

Studies involving molecular structure and vibrational spectra of this compound derivatives contribute to a deeper understanding of their properties, which is essential for various applications in chemistry and material science (Karabacak et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,5-Dichloroisonicotinic acid is the plant’s natural defense system . It acts as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear .

Mode of Action

This compound interacts with its targets by binding to and inhibiting catalase . This inhibition of catalase results in elevated levels of H2O2, which then may activate plant defense-related genes .

Biochemical Pathways

The compound affects the systemic acquired resistance (SAR) phenomena, a natural plant defense mechanism . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction . The inhibition of catalase by this compound leads to an increase in H2O2 levels, which plays a crucial role in the activation of plant defense-related genes .

Result of Action

The molecular and cellular effects of this compound’s action result in an increased resistance of plants to diseases caused by pathogens . For instance, it has been reported that the application of a similar compound, 2,6-dichloroisonicotinic acid, in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

properties

IUPAC Name |

2,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVTTQVBDEYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371117 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88912-26-9 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

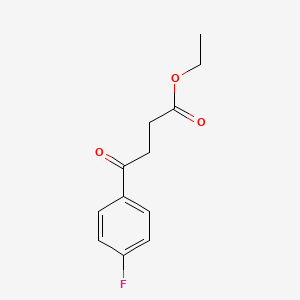

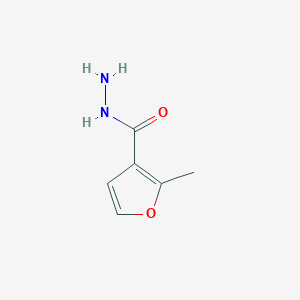

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

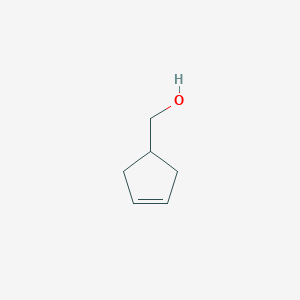

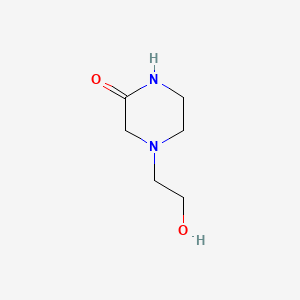

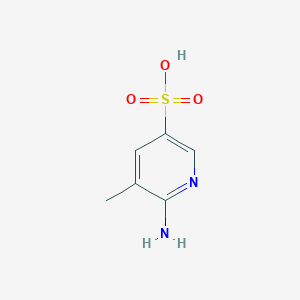

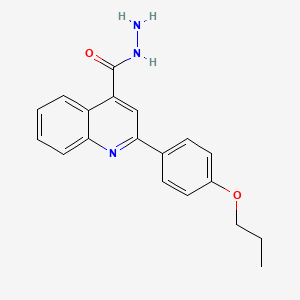

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)